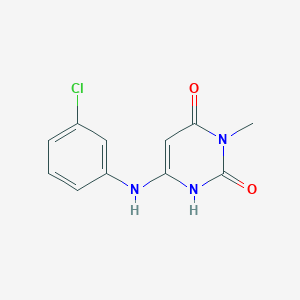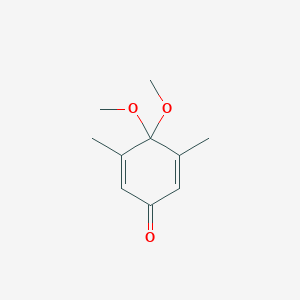
2-Diaminomethylene-1,3-diphenyl-1,3-propanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diaminomethylene-1,3-diphenyl-1,3-propanedione is an organic compound with the molecular formula C16H14N2O2 It is a derivative of 1,3-diphenyl-1,3-propanedione, where the central carbon atom is substituted with a diaminomethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-diaminomethylene-1,3-diphenyl-1,3-propanedione typically involves the reaction of 1,3-diphenyl-1,3-propanedione with a suitable amine source under controlled conditions. One common method is the condensation reaction between 1,3-diphenyl-1,3-propanedione and guanidine, which provides the diaminomethylene group. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Diaminomethylene-1,3-diphenyl-1,3-propanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The diaminomethylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used under appropriate conditions.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives with different functional groups.
Scientific Research Applications
2-Diaminomethylene-1,3-diphenyl-1,3-propanedione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-diaminomethylene-1,3-diphenyl-1,3-propanedione involves its interaction with molecular targets and pathways in biological systems. The diaminomethylene group can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1,3-propanedione: The parent compound, which lacks the diaminomethylene group.
2-Methyl-1,3-diphenyl-1,3-propanedione: A methyl-substituted derivative with different chemical properties.
1,3-Diphenyl-2-propanone: A related compound with a ketone functional group instead of the diaminomethylene group.
Uniqueness
2-Diaminomethylene-1,3-diphenyl-1,3-propanedione is unique due to the presence of the diaminomethylene group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and interact with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(E)-2-benzoyl-3-hydroxy-3-phenylprop-2-enimidamide |
InChI |
InChI=1S/C16H14N2O2/c17-16(18)13(14(19)11-7-3-1-4-8-11)15(20)12-9-5-2-6-10-12/h1-10,19H,(H3,17,18)/b14-13- |
InChI Key |
GHHAGAONRQSGDN-YPKPFQOOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C(=O)C2=CC=CC=C2)/C(=N)N)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=CC=C2)C(=N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane](/img/no-structure.png)

![Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy-](/img/structure/B14299588.png)


![Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14299601.png)
![4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid](/img/structure/B14299609.png)


